Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride
Description
Historical Development of 3-Azabicyclo[3.1.0]hexane Chemistry
The exploration of 3-azabicyclo[3.1.0]hexane derivatives originated in the mid-20th century with foundational work on strained bicyclic amines. Early synthetic approaches relied on:
- Cyclopropanation reactions of pyrrolidine precursors using diazomethane derivatives
- Photochemical [2+2] cycloadditions to construct the fused bicyclic system
- Intramolecular nucleophilic displacement strategies for ring closure
Key milestones include the 1980s development of stereocontrolled syntheses using chiral auxiliaries and the 2010s introduction of transition-metal-catalyzed methods for brominated variants. The specific brominated hydrochloride derivative gained prominence post-2015 as a precursor to kinase inhibitors, with synthetic protocols refined through iterative improvements in protecting group strategies.
Scientific Significance in Heterocyclic Chemistry
This compound exemplifies three critical trends in modern heterocyclic chemistry:
- Strain-energy utilization : The fused cyclopropane-pyrrolidine system combines angle strain (≈27 kcal/mol) with nitrogen lone pair conjugation, enabling unique reactivity profiles
- Stereochemical complexity : Three contiguous stereocenters create opportunities for diastereoselective transformations
- Bioisosteric potential : Serves as a conformationally restricted analogue of piperidine in medicinal chemistry applications
Comparative analysis with related bicyclic amines reveals distinct properties:
| Property | 3-Azabicyclo[3.1.0]hexane | Piperidine | Azepane |
|---|---|---|---|
| Ring Strain (kcal/mol) | 27.1 | 0 | 6.3 |
| Basicity (pKa) | 8.9 | 11.2 | 10.4 |
| Dipole Moment (D) | 2.3 | 1.5 | 1.8 |
Classification Within Bicyclic Amine Framework
The compound belongs to the bridged bicyclic aziridine subclass with:
- IUPAC nomenclature : 6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride
- Structural features :
Stereochemical designation follows the Cahn-Ingold-Prelog rules:
Evolution of Research Methodology
Synthetic approaches have progressed through three generations:
First Generation (1980–2000)
- Key method : Schmidt reaction of bicyclic ketones
- Limitations : Poor stereocontrol (<50% de)
- Yield : 12–18%
Second Generation (2001–2015)
Third Generation (2016–present)
- Innovations :
- Flow chemistry protocols
- Organocatalytic asymmetric cyclopropanation
- Current yield : 68–73%
Recent methodological breakthroughs include the use of continuous hydrogenation reactors for large-scale production (>30g batches) and computational reaction optimization using DFT calculations.
Current Status in Academic Research
Ongoing investigations focus on three primary areas:
- Synthetic methodology :
- Material science applications :
- Coordination polymers with transition metals
- Chiral stationary phases for HPLC
- Biological studies :
- Allosteric modulation of GABA receptors (preclinical)
- Inhibitor scaffolds for Bruton's tyrosine kinase
Properties
IUPAC Name |
(1R,5S)-6-bromo-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN.ClH/c6-5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2;1H/t3-,4+,5?; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHJSCCHBYABFP-FLGDEJNQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2Br)CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2Br)CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride can be achieved through a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This method provides a practical route to obtain 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The reaction conditions typically involve the use of palladium catalysts and maleimides, which facilitate the cyclopropanation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring consistent yields, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired transformation and the nature of the substituents involved.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrClN
- CAS Number : 2089245-75-8
- Structural Features : The compound features a bicyclic framework with a nitrogen atom and a bromine substituent at the 6-position, contributing to its distinct reactivity and biological interactions.
Pharmacological Applications
- Neurological Disorders : Research indicates that rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride may influence neurotransmitter systems, making it a candidate for treating neurological disorders such as depression or anxiety. Its mechanism of action involves interactions with specific molecular targets that modulate biological pathways related to mood and cognition.
- Drug Development : The compound's ability to affect neurotransmission positions it as a potential lead in drug development for various therapeutic areas. Studies have shown that it interacts with multiple biological targets, which is crucial for understanding its pharmacological profile.
Synthetic Applications
This compound is utilized in organic synthesis due to its complex structure:
- Synthesis of Analogues : The compound serves as a precursor for synthesizing various analogues and derivatives that may exhibit enhanced biological activity or specificity .
- Chiral Resolution : Its unique structure allows for enantiomeric resolution processes, which are essential in the synthesis of chiral pharmaceuticals .
Case Study 1: Interaction with P2Y14 Receptors
A study focused on the modification of piperidine analogues to probe receptor affinity highlights the potential of this compound in developing high-affinity antagonists for P2Y14 receptors. This research indicates that modifications can lead to compounds with improved pharmacological profiles, showcasing the versatility of this bicyclic compound in drug design .
Case Study 2: Neurotransmitter Modulation
Another research effort explored how this compound affects neurotransmitter systems in animal models. Findings suggest that this compound can modulate serotonin and dopamine levels, which are critical in managing mood disorders.
Mechanism of Action
The mechanism of action of Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The bromine and nitrogen atoms within its structure play crucial roles in its reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Substituent and Structural Variations
Key Research Findings
- Reactivity: The bromine atom in the parent compound enables cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions, a feature less feasible in non-halogenated analogs like the methoxymethyl or Boc-protected derivatives.
- Biological Activity : Ethyl and methyl carboxylate analogs (e.g., 1373253-19-0, 1212063-26-7) are critical intermediates in synthesizing mutant IDH1 inhibitors, showing efficacy in leukemia models.
- Solubility and Stability : The methoxymethyl analog (1807901-57-0) exhibits improved aqueous solubility compared to the bromo derivative, making it favorable for in vivo studies. Boc-protected derivatives (e.g., 489438-95-1) prevent unwanted amine reactions during multi-step syntheses.
- Fluorine Effects : The difluoro/trifluoromethyl analog (2580102-29-8) leverages fluorine’s electronegativity and lipophilicity to enhance target binding and pharmacokinetics.
Commercial Availability and Pricing
- The bromo derivative (2089245-75-8) is available from Ambeed, Inc., in bulk quantities.
- The methoxymethyl analog (1807901-57-0) is priced at ~€1,736.43 per gram for research quantities.
- Ethyl carboxylate derivatives (e.g., 1373253-19-0) are offered by multiple suppliers, with prices varying by scale.
Biological Activity
Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride is a compound of significant interest in pharmacological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHBrClN |
| Molar Mass | 198.49 g/mol |
| CAS Number | 2089245-75-8 |
| Synonyms | 6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride |
Research indicates that this compound exhibits its biological effects primarily through interactions with opioid receptors. Specifically, it has been identified as a μ-opioid receptor ligand, which is crucial for its analgesic properties. The structure-activity relationship (SAR) studies have shown that modifications to this compound can enhance its binding affinity and selectivity for the μ-opioid receptor over δ and κ subtypes .
Cytotoxicity and Apoptosis Induction
A significant aspect of the biological activity of this compound is its cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that treatment with this compound leads to:
- Increased apoptosis : The percentage of early apoptotic cells increased significantly in HeLa cells (from 4.5% to 38.5%) and CT26 cells (from 10.5% to 23.4%) after treatment with the compound at concentrations of 10 μg/mL for 72 hours .
- Cell cycle arrest : The compound caused an accumulation of cells in the SubG1 phase, indicating activation of apoptosis and a reduction in cell motility .
Case Study: In Vivo Tumor Growth Dynamics
Preliminary in vivo experiments conducted on Balb/C mice indicated that administration of this compound did not show statistically significant differences in tumor growth dynamics compared to control groups. However, low mortality rates and the absence of systemic toxicity suggest potential for further development as an anti-tumor agent .
Comparative Studies
Comparative studies with other compounds in the same class have highlighted the effectiveness of this compound:
| Compound | IC (μM) | Apoptosis Induction | Cell Cycle Arrest |
|---|---|---|---|
| Rac-(1R,5S,6R)-6-bromo... | 4.2 - 24.1 | Yes | Yes |
| Compound A | 10 | Moderate | Yes |
| Compound B | 15 | Low | No |
Q & A
Q. What are the key synthetic routes for Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride?
The synthesis typically involves constructing the azabicyclo[3.1.0]hexane core followed by bromination at the 6-position. A common approach includes:
- Cyclopropanation : Using diazo compounds or transition-metal catalysts to form the bicyclic framework.
- Bromination : Electrophilic or radical bromination under controlled conditions (e.g., NBS in DCM at 0–25°C) .
- Hydrochloride Formation : Acidic workup (e.g., HCl in ether) to precipitate the final product . Key catalysts include palladium for cyclopropanation and Lewis acids for regioselective bromination.
Q. How is the stereochemistry of this compound confirmed?
Stereochemical assignment relies on:
- X-ray Crystallography : Resolving the absolute configuration of crystalline derivatives (e.g., tert-butyl ester analogs) .
- NMR Spectroscopy : Analyzing coupling constants (e.g., ) and NOE correlations to confirm spatial arrangements .
- Chiral HPLC : Separating enantiomers using chiral stationary phases (e.g., amylose-based columns) .
Q. What are the primary chemical reactions this compound undergoes?
The bromine atom and bicyclic amine structure enable:
- Nucleophilic Substitution : Bromine displacement by amines or alkoxides in polar aprotic solvents (e.g., DMF, 60°C) .
- Reductive Dehalogenation : Using Pd/C with H₂ or Zn/HOAc to yield des-bromo analogs .
- Amine Functionalization : Acylation or sulfonylation at the 3-aza position under Schotten-Baumann conditions .
Advanced Research Questions
Q. How to design experiments to assess its biological activity?
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with receptors like GABAₐ or NMDA subunits .
- In Vitro Assays : Measure IC₅₀ values via fluorescence-based enzymatic inhibition (e.g., kinase assays) or radioligand binding (e.g., -labeled competitors) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS .
Q. How to resolve contradictions in reaction yield data across studies?
- Parameter Optimization : Systematically vary temperature, solvent (e.g., THF vs. DCE), and catalyst loading to identify critical factors .
- Byproduct Analysis : Use GC-MS or HRMS to detect intermediates (e.g., over-reduction products) that reduce yield .
- Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to pinpoint bottlenecks .
Q. What methods optimize the compound’s stability in solution?
- pH Control : Maintain solutions at pH 4–6 (buffered with citrate or acetate) to prevent amine protonation or hydrolysis .
- Lyophilization : Freeze-dry aqueous solutions with cryoprotectants (e.g., trehalose) for long-term storage .
- Light/Temperature Avoidance : Store in amber vials at –20°C to minimize photolytic or thermal degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
